Methylene Spacer Activity Cliff vs. Direct N-Aryl Analogs
A critical structural feature of the target compound is the methylene (-CH2-) bridge linking the pyridine ring to the piperazine core. In a systematic SAR study of related 2-pyridinyl-piperazine-1-carbothioamides, the insertion of a methylene spacer between the pendant aryl group and the piperazine (analog 48) resulted in a dramatic reduction of potency, yielding an IC50 of 11.5 μM against B. subtilis Sfp-PPTase [1]. This represents a significant activity cliff when compared to the optimized, direct N-aryl linked inhibitor ML267 (analog 55), which achieved an IC50 of 0.29 μM [1]. The reported data establish that the methylene spacer disrupts the optimal pharmacophoric geometry required for potent enzyme inhibition within this scaffold.
| Evidence Dimension | Sfp-PPTase Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 11.5 μM (analog 48, containing a methylene spacer between aryl and piperazine) [1] |
| Comparator Or Baseline | ML267 (analog 55): IC50 = 0.29 μM (direct N-aryl connection, no methylene spacer) [1] |
| Quantified Difference | Approximately 40-fold decrease in potency upon introduction of a methylene spacer |
| Conditions | In vitro high-throughput screening (HTS) assay against Bacillus subtilis Sfp-PPTase; triplicate determination [1] |
Why This Matters
This data directly positions the target compound as a low-affinity control probe, suitable for experiments where potent PPTase inhibition is undesirable but scaffold-based binding confirmation is needed.
- [1] Foley, T. L.; Rai, G.; Yasgar, A.; Daniel, T.; Baker, H. L.; Attene-Ramos, M.; Kosa, N. M.; Leister, W.; Burkart, M. D.; Jadhav, A.; Simeonov, A.; Maloney, D. J. 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. J. Med. Chem. 2014, 57 (3), 1063–1078. View Source
